N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-4-9(2)12(17)15-8-18-7-10(15)11(16)14-6-5-13/h4,10H,3,6-8H2,1-2H3,(H,14,16)/b9-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODXYWRBQCQJN-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)N1CSCC1C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C)\C(=O)N1CSCC1C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide typically involves a multi-step process. One common method includes the radical cascade cyanomethylation of activated alkenes. This process involves the generation of a cyanomethyl radical from acetonitrile using di-tert-butyl peroxide (DTBP) as an initiator. The cyanomethyl radical then undergoes addition and cyclization reactions with the alkene substrate to form the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, where nucleophiles such as amines or thiols replace the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new thiazolidine derivatives with different functional groups.
Scientific Research Applications
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: This compound shares the cyanomethyl group and has been studied for its effects on plant diseases.
N-(cyanomethyl)-2-naphthalenesulfonamide: Another compound with a cyanomethyl group, used in various chemical applications.
Uniqueness
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, setting it apart from other similar compounds.
Biological Activity
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on available research findings.
Chemical Structure and Synthesis
The compound features a thiazolidine ring, a cyanomethyl group, and a 2-methylpent-2-enoyl moiety. Its synthesis typically involves a multi-step process that includes radical cascade reactions. A common method is the cyanomethylation of activated alkenes, which utilizes di-tert-butyl peroxide as an initiator to generate cyanomethyl radicals that react with alkenes to form the thiazolidine derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, preliminary assays showed inhibition zones indicating effective bactericidal action.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was measured using IC50 values in various cancer models, demonstrating promising results .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets within cells. It may modulate enzyme activities or influence receptor pathways that are critical for cell survival and proliferation. For example, it has been suggested that the compound acts as a reversible inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling pathways .
Case Studies
- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 μM. The results indicated a concentration-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.
- Cancer Cell Line Studies : In assays involving HepG2 liver cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Varies |
| N-(cyanomethyl)-2-chloroisonicotinamide | Structure | Antimicrobial | 25 μM |
| N-(cyanomethyl)-2-naphthalenesulfonamide | Structure | Various applications | Not specified |
Q & A
Q. What are the optimized synthetic routes for N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of thiazolidine carboxamide derivatives typically involves coupling reactions under controlled conditions. For example, analogous compounds are synthesized via:
- Ethanol reflux : Yields up to 70% for similar thiazolidine carboxamides using substituted benzothiazole precursors (e.g., 4g in ).
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF may enhance cyclization efficiency, as seen in thiadiazole derivative syntheses ().
- Purification : Flash chromatography with ethyl acetate/hexane (e.g., 45% yield for compound 4l in ) or recrystallization from ethanol/water mixtures ().
Q. Key Variables :
Q. How is structural characterization of this compound performed, and what spectral markers are critical?
Methodological Answer:
- IR Spectroscopy : Confirm C=O (1670–1750 cm⁻¹), C≡N (2200–2260 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches ().
- NMR :
- Mass Spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 273.31 for related compounds) confirm molecular weight ().
Validation : Cross-check assignments with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals ().
Advanced Research Questions
Q. How can mechanistic insights into the cyclization step during synthesis be validated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to track intermediate formation (e.g., hydrazine intermediates in ).
- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during cyclization (analogous to thiadiazole syntheses in ).
- Computational Modeling : DFT calculations to simulate transition states and identify rate-limiting steps (e.g., cyclization barriers in ).
Contradictions : Discrepancies in reaction rates under varying solvents (DMF vs. acetonitrile) may arise from differing dielectric constants stabilizing intermediates .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Combine X-ray crystallography (e.g., compound 4g in ) with NMR/IR to resolve ambiguities.
- Dynamic NMR : Study temperature-dependent spectra to identify rotamers or conformational exchange (e.g., enoyl isomerization).
- Crystallographic Data : Compare experimental vs. simulated powder XRD patterns to confirm purity ().
Example : For compound 7b (), IR and NMR data were cross-validated with single-crystal XRD to confirm the triazepine ring conformation.
Q. How can computational methods predict the pharmacological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs, leveraging structural analogs (e.g., thiazolidine derivatives in ).
- QSAR Modeling : Correlate substituent effects (e.g., cyanomethyl vs. chlorophenyl) with bioactivity using datasets from related compounds ().
- ADMET Prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks (e.g., metabolic stability from the trifluoromethyl group in ).
Limitations : Predictions require experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) .
Q. What experimental designs validate stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC ().
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., melting points 160–204°C in ).
- Light Exposure : Conduct photostability studies under ICH guidelines (Q1B) using controlled UV/vis light chambers.
Data Interpretation : Degradation products (e.g., hydrolysis of the enoyl group) can be identified via LC-MS .
Q. How can researchers design analogs to improve bioactivity while retaining core structural features?
Methodological Answer:
- Scaffold Hopping : Replace the thiazolidine ring with oxadiazole () or thiadiazole () while preserving hydrogen-bonding motifs.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability ().
- Stereochemical Control : Optimize (Z)-enoyl configuration via chiral catalysts (e.g., Evans auxiliaries) to enhance target binding.
Case Study : Compound 4h () showed reduced yield but improved activity with difluorophenyl substitution, suggesting halogen effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
